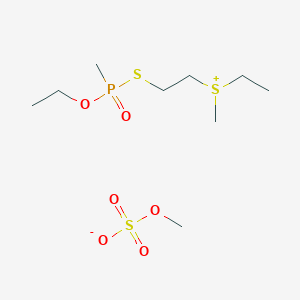
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate is a chemical compound with the molecular formula C2H6O2S It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate can be synthesized through several methods. One common synthetic route involves the reaction of methanol with sulfur trioxide, followed by the addition of a methylating agent. The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, methylsulfomethylate is produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to increase the efficiency of the reaction and reduce the production time. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of methylsulfomethylate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of methylsulfomethylate depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield sulfides.
Applications De Recherche Scientifique
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of methylsulfomethylate involves its interaction with specific molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, which can influence various biochemical processes.
Comparaison Avec Des Composés Similaires
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate can be compared with other similar compounds, such as dimethyl sulfone and methyl sulfonate. These compounds share some structural similarities but differ in their chemical properties and applications. For example, dimethyl sulfone is commonly used as a dietary supplement, while methyl sulfonate is used in industrial applications.
List of Similar Compounds
- Dimethyl sulfone
- Methyl sulfonate
- Ethylsulfomethylate
This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
2562-54-1 |
|---|---|
Formule moléculaire |
C9H23O6PS3 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
2-[ethoxy(methyl)phosphoryl]sulfanylethyl-ethyl-methylsulfanium;methyl sulfate |
InChI |
InChI=1S/C8H20O2PS2.CH4O4S/c1-5-10-11(3,9)12-7-8-13(4)6-2;1-5-6(2,3)4/h5-8H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
AUACWHVUVIIDOR-UHFFFAOYSA-M |
SMILES |
CCOP(=O)(C)SCC[S+](C)CC.COS(=O)(=O)[O-] |
SMILES canonique |
CCOP(=O)(C)SCC[S+](C)CC.COS(=O)(=O)[O-] |
Synonymes |
GD-42 methylsulfomethylate O-ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















